molecular formula C11H9N3O B1453504 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile CAS No. 1197714-21-8

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1453504
CAS No.: 1197714-21-8
M. Wt: 199.21 g/mol
InChI Key: VXIVTYLTTCAYQN-UHFFFAOYSA-N
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Description

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring fused with a benzonitrile moiety

Properties

IUPAC Name

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVTYLTTCAYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzonitrile in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to specific sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
  • 3-(5-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Uniqueness

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the 5-position of the imidazole ring can affect its electronic properties and steric interactions .

Biological Activity

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a compound that has garnered interest in recent years due to its potential biological activities. This article explores its synthesis, structural characteristics, and the biological implications based on available research findings.

Structural Characteristics

The molecular formula of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is C11H9N3OC_{11}H_{9}N_{3}O. The compound features an imidazole ring fused with a benzonitrile moiety, which is significant for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₉N₃O
Molecular Weight199.21 g/mol
SMILESCC1=CNC(=O)N1C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H9N3O/c1-8-7...

Synthesis and Derivatives

Research indicates that compounds with similar scaffolds can be synthesized through various methods, including multi-component reactions. The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can involve the reaction of appropriate precursors followed by cyclization processes. For instance, the Ugi reaction has been explored for generating diverse derivatives that maintain the core imidazole structure while allowing for functional group modifications .

Anticancer Properties

Recent studies have suggested that compounds containing imidazole rings exhibit significant anticancer properties. For example, derivatives of imidazole have been shown to inhibit various cancer cell lines by interfering with cell proliferation pathways. A study highlighted that certain imidazole derivatives could inhibit the growth of melanoma cells effectively . While specific data on 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is limited, its structural analogs suggest potential anticancer activity.

Enzyme Inhibition

The compound's structure indicates potential interactions with key enzymes involved in cancer progression and inflammation. For instance, imidazole-containing compounds have been identified as inhibitors of topoisomerase II and other critical enzymes . These interactions could lead to therapeutic applications in treating diseases characterized by uncontrolled cell growth.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of imidazole derivatives. Research has shown that certain compounds can enhance immune responses by modulating pathways such as PD-1/PD-L1 interactions. This pathway is crucial in cancer immunotherapy, where blocking PD-L1 can enhance T-cell activity against tumors . Although specific studies on 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile are sparse, its structural features suggest it may exhibit similar properties.

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

  • Topoisomerase II Inhibition : A derivative demonstrated significant inhibition of topoisomerase II activity in vitro, leading to apoptosis in cancer cells .
  • Immunotherapy Applications : Research has indicated that imidazole derivatives can act as effective immunomodulators by enhancing T-cell responses against tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
Reactant of Route 2
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

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